molecular formula C24H30BrFO6 B13418785 6alpha-Bromobetamethasone 21-Acetate

6alpha-Bromobetamethasone 21-Acetate

Cat. No.: B13418785
M. Wt: 513.4 g/mol
InChI Key: WCBHORKWCUQBTR-RYRQIHONSA-N
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Description

6alpha-Bromobetamethasone 21-Acetate is a synthetic corticosteroid with the molecular formula C24H30BrFO6 and a molecular weight of 513.394 g/mol . It is a derivative of betamethasone, characterized by the presence of a bromine atom at the 6alpha position and an acetate group at the 21 position. This compound is known for its potent anti-inflammatory and immunosuppressive properties, making it valuable in various medical and scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6alpha-Bromobetamethasone 21-Acetate typically involves the bromination of betamethasone at the 6alpha position, followed by acetylation at the 21 position. The bromination is often carried out using bromine or pyridine hydrobromide perbromide as the brominating agent . The reaction conditions include controlled temperature and time to ensure selective bromination without affecting other functional groups.

Industrial Production Methods: Industrial production of corticosteroids, including this compound, often starts with sapogenins such as diosgenin. The process involves multiple steps, including microbial transformation, chemical modifications, and enzymatic reactions .

Chemical Reactions Analysis

Types of Reactions: 6alpha-Bromobetamethasone 21-Acetate undergoes various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to ketones.

    Reduction: Reduction of ketones to hydroxyl groups.

    Substitution: Halogen exchange reactions, particularly involving the bromine atom.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various hydroxylated and acetylated derivatives of betamethasone, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 6alpha-Bromobetamethasone 21-Acetate involves its interaction with glucocorticoid receptors. Upon binding to these receptors, the compound modulates the transcription of anti-inflammatory genes and inhibits the expression of pro-inflammatory genes . This results in the suppression of inflammatory responses and immune system modulation. Key molecular targets include nuclear factor-kappa B (NF-κB) and phospholipase A2, which are involved in the inflammatory pathway .

Comparison with Similar Compounds

    Betamethasone: The parent compound, lacking the bromine atom at the 6alpha position.

    Dexamethasone: Another potent corticosteroid with similar anti-inflammatory properties but different structural modifications.

    Prednisolone: A corticosteroid with a similar mechanism of action but different potency and side effect profile.

Uniqueness: 6alpha-Bromobetamethasone 21-Acetate is unique due to the presence of the bromine atom at the 6alpha position, which enhances its binding affinity to glucocorticoid receptors and increases its anti-inflammatory potency compared to its parent compound, betamethasone .

Properties

Molecular Formula

C24H30BrFO6

Molecular Weight

513.4 g/mol

IUPAC Name

[2-[(6S,8S,9R,10S,11S,13S,14S,16S,17R)-6-bromo-9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate

InChI

InChI=1S/C24H30BrFO6/c1-12-7-15-16-9-18(25)17-8-14(28)5-6-21(17,3)23(16,26)19(29)10-22(15,4)24(12,31)20(30)11-32-13(2)27/h5-6,8,12,15-16,18-19,29,31H,7,9-11H2,1-4H3/t12-,15-,16-,18-,19-,21-,22-,23-,24-/m0/s1

InChI Key

WCBHORKWCUQBTR-RYRQIHONSA-N

Isomeric SMILES

C[C@H]1C[C@H]2[C@@H]3C[C@@H](C4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)COC(=O)C)O)C)O)F)C)Br

Canonical SMILES

CC1CC2C3CC(C4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)COC(=O)C)O)C)O)F)C)Br

Origin of Product

United States

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